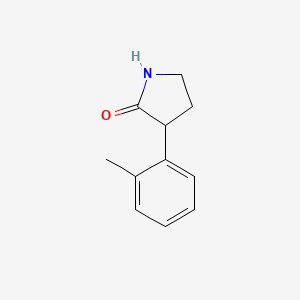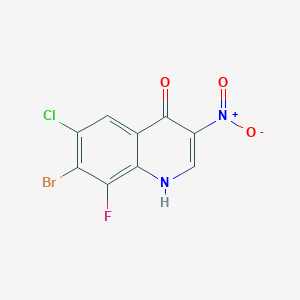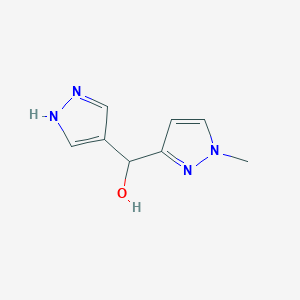
(1-Methyl-1H-pyrazol-3-yl)(1H-pyrazol-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Methyl-1H-pyrazol-3-yl)(1H-pyrazol-4-yl)methanol is a chemical compound with the molecular formula C8H10N4O and a molecular weight of 178.19 g/mol . This compound is characterized by the presence of two pyrazole rings, one of which is methylated, and a methanol group attached to the pyrazole rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1H-pyrazol-3-yl)(1H-pyrazol-4-yl)methanol typically involves the reaction of appropriate pyrazole derivatives under controlled conditions. One common method involves the reaction of (1-Methyl-1H-pyrazol-3-yl)methanol with (1H-pyrazol-4-yl)methanol in the presence of a suitable catalyst and solvent . The reaction mixture is then purified using techniques such as silica gel column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes and purification techniques are scaled up for industrial applications, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Methyl-1H-pyrazol-3-yl)(1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The pyrazole rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methanol group can yield aldehyde or carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrazole rings.
Applications De Recherche Scientifique
(1-Methyl-1H-pyrazol-3-yl)(1H-pyrazol-4-yl)methanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (1-Methyl-1H-pyrazol-3-yl)(1H-pyrazol-4-yl)methanol is not well-documented. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, through its pyrazole rings and methanol group. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-Methyl-1H-pyrazol-3-yl)methanol: A similar compound with only one pyrazole ring and a methanol group.
(1H-pyrazol-4-yl)methanol: Another similar compound with a single pyrazole ring and a methanol group.
Uniqueness
(1-Methyl-1H-pyrazol-3-yl)(1H-pyrazol-4-yl)methanol is unique due to the presence of two pyrazole rings, one of which is methylated, and a methanol group
Propriétés
Formule moléculaire |
C8H10N4O |
|---|---|
Poids moléculaire |
178.19 g/mol |
Nom IUPAC |
(1-methylpyrazol-3-yl)-(1H-pyrazol-4-yl)methanol |
InChI |
InChI=1S/C8H10N4O/c1-12-3-2-7(11-12)8(13)6-4-9-10-5-6/h2-5,8,13H,1H3,(H,9,10) |
Clé InChI |
ZUUXHHGQZMEDHZ-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC(=N1)C(C2=CNN=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


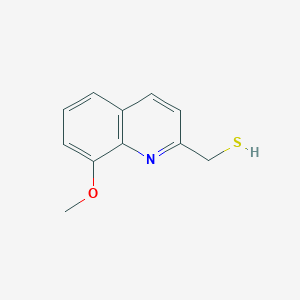
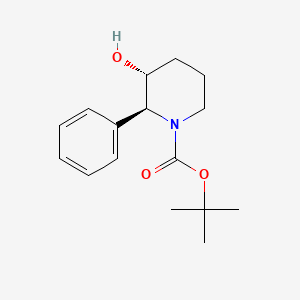
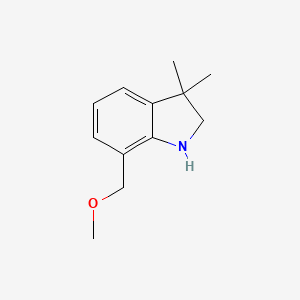
![1-Ethyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine](/img/structure/B15276176.png)


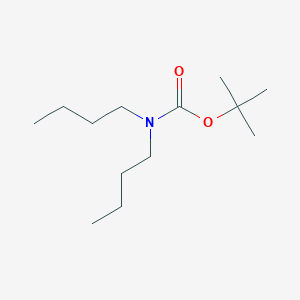
![{2-methyl-2H,3H-imidazo[1,2-a]pyrimidin-5-yl}methanamine](/img/structure/B15276199.png)
![4-Bromo-1-[(3-bromothiophen-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B15276210.png)


![3-[(3-Phenylprop-2-yn-1-yl)oxy]azetidine](/img/structure/B15276223.png)
